[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid
CAS No.: 959573-30-9
Cat. No.: VC5944772
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959573-30-9 |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 |
| IUPAC Name | 2-[3-(4-methylphenyl)pyrazol-1-yl]acetic acid |
| Standard InChI | InChI=1S/C12H12N2O2/c1-9-2-4-10(5-3-9)11-6-7-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) |
| Standard InChI Key | JVTYKOFIZWQPAR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is 2-[3-(4-methylphenyl)pyrazol-1-yl]acetic acid, with a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . Its SMILES notation (CC1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O) and InChIKey (JVTYKOFIZWQPAR-UHFFFAOYSA-N) confirm the presence of a pyrazole ring substituted at the 1-position with an acetic acid group and at the 3-position with a 4-methylphenyl moiety .
Table 1: Key Identifiers and Synonyms
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is synthesized through a two-step protocol involving:
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Microwave-assisted cyclization: A mixture of 4-methylphenylhydrazine and a β-keto ester undergoes microwave irradiation (150W, 30-second intervals) to form a pyrazolone intermediate .
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N-alkylation: Reaction of the intermediate with 2-chloroacetic acid in dimethylformamide (DMF) and potassium carbonate yields the target compound with a 78% yield .
Table 2: Synthesis Parameters
| Step | Reagents/Conditions | Yield | Characterization Methods |
|---|---|---|---|
| 1 | Hydrazine hydrate, DMF, 150W MW | 87% | TLC, melting point |
| 2 | 2-Chloroacetic acid, K₂CO₃, DMF | 78% | ¹H NMR, IR spectroscopy |
The ¹H NMR spectrum (300 MHz) reveals distinct signals:
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δ 3.78 ppm: Singlet for the methylene group (–CH₂–) of the acetic acid side chain.
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δ 6.82–7.98 ppm: Multiplet for aromatic protons of the 4-methylphenyl group .
IR spectroscopy confirms functional groups via peaks at 3380 cm⁻¹ (N–H stretch) and 1696 cm⁻¹ (C=O stretch) .
Biological Activity and Derivatives
Structure-Activity Relationships
The acetic acid side chain enhances solubility and bioavailability, while the 4-methylphenyl group contributes to hydrophobic interactions with microbial enzymes . Derivatives modified with trichloromethyl groups or oxadiazole rings show improved potency, underscoring the compound’s adaptability in drug design .
Applications in Pharmaceutical Research
Precursor for Bioactive Molecules
The compound serves as a scaffold for synthesizing:
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